Polyvinylformal
Overview
Description
Polyvinyl formal, often referred to by its abbreviation, PVF, is a polymer used extensively in various industries for a myriad of applications . Its unique combination of properties, including mechanical strength, resistance to chemical agents, and remarkable insulating capabilities, makes it a versatile material, particularly in the electronics industry .
Synthesis Analysis
The production of PVF involves the polymerization of vinyl acetate monomers to form polyvinyl acetate, which is then partially hydrolyzed to produce polyvinyl alcohol . This is followed by acetalization with formaldehyde to finally generate polyvinyl formal .
Molecular Structure Analysis
From a chemical perspective, PVF is a formaldehyde polymer derived from polyvinyl alcohol . The polymerization process results in the formation of a chain-like molecular structure with formal groups attached, hence the name “polyvinyl formal” .
Chemical Reactions Analysis
Degradation of polyvinyl polymers (polyvinyl formal, polyvinyl alcohol, and polyvinyl acetate) by high-energy heavy ions was analyzed with in situ mass spectrometry and infrared spectroscopy . Both at room temperature and at cryogenic temperature, the polymers are severely damaged by scission of side chains and the polymer backbone, releasing a large number of molecular fragments .
Physical And Chemical Properties Analysis
Some properties of PVF that stand out include its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents . It is also soluble in glacial acetic acid, Cellosolve acetate, chloroform, diacetone alcohol, phenol, pyridine, THF, toluene, and resistant to alkalis, greases, and oils .
Scientific Research Applications
Isolation and Examination of Films from Metal Surfaces
Polyvinylformal has been utilized in an improved technique for the removal of oxide films from metal surfaces, particularly in the Chemical Research Laboratory. This process involves reinforcing the film with Formvar (polyvinylformal) resin, which facilitates the handling of larger pieces of film. This application is significant for studying the properties and behaviors of metal surfaces in various chemical and physical environments (Nurse & Wormwell, 2007).
Macromolecular Gels in Propylene Carbonate
Research on ternary macromolecular gels, including polyvinylformal and polyacrylonitrile, has shown that these materials have partially crystalline structures. The introduction of polyvinylformal in solutions with alkaline perchlorates and propylene carbonate alters the mechanical properties of the gels. This application is relevant for exploring intermolecular interactions and the potential use of these gels in various industrial and scientific fields (Davous & Sébille, 1980).
Specific Heat Measurement for Thermometers
Polyvinylformal has been investigated for its specific heat properties, particularly in its application as an insulator for superconducting wires and as a material for thermometers. The specific heats of polyvinylformal have been precisely measured in various temperature ranges, providing valuable data for the thermal stability analysis of superconducting coils (Kaji, Tochigi, Okada, & Kuroda, 1994).
Schottky Emission and Conduction
Studies on the Schottky emission mechanism in organic insulators like polyvinylformal have provided insights into the work function of these materials. This research is significant for understanding the electrical properties of polyvinylformal, which has implications in the fields of electronics and material science (Lengyel, 1966).
Gamma Ray Shielding Properties
Polyvinyl chloride (PVC), which includes polyvinylformal, has been explored for its gamma ray shielding properties. The introduction of minerals like chalcocite and hematite into PVC enhances its ability to shield against harmful radiation. This application is vital in fields where radiation protection is crucial, such as in medical and industrial settings (Mahmoud et al., 2020).
Future Directions
properties
IUPAC Name |
ethenol;ethenoxymethoxyethene;ethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLZRNKJSJOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO.C=COCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63450-15-7 | |
Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63450-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS] | |
Record name | Vinyl alcohol-vinyl acetate-vinyl formal copolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18643 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Ethenol;ethenoxymethoxyethene;ethenyl acetate | |
CAS RN |
63450-15-7 | |
Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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